2-Chloro-3,5-dimethoxybenzaldehyde
Overview
Description
Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
2-Chloro-3,5-dimethoxybenzaldehyde has been utilized in the study of hydrogen-bonded supramolecular structures. For instance, compounds such as 2,3-dimethoxybenzaldehyde isonicotinoylhydrazone and 3,4,5-trimethoxybenzaldehyde isonicotinoylhydrazone have been explored for their ability to form complex structures through a combination of hydrogen bonds, creating one, two, and three-dimensional frameworks (Peralta et al., 2007).
Non-Linear Optical Properties and Thermodynamics
The compound's ultraviolet absorption spectrum has been examined in various solvents, revealing insights into its non-linear optical properties and thermodynamic functions. These studies contribute to understanding the compound's behavior in different environmental conditions and its potential applications in materials science (Kumar et al., 2015).
Exo-Endo Isomerism and Structural Analysis
Research on 2,5-dimethoxybenzaldehyde has provided insights into exo-endo isomerism, offering a deeper understanding of the compound's favored conformers and their binding abilities. Such studies are crucial for drug design and molecular engineering, where the isomeric form can significantly influence biological activity and material properties (Al‐Zaqri et al., 2020).
Vibrational Modes and Dimerization Studies
Investigations into the vibrational modes and dimerization of chloro- and hydroxy-substituted benzaldehydes, closely related to this compound, have shed light on their molecular interactions. Such studies are fundamental in spectroscopy and molecular dynamics, aiding in the characterization of chemical compounds (Yenagi et al., 2010).
Synthetic Methods and Catalysis
Research has also focused on developing new synthetic methods for producing derivatives of this compound. These methods involve catalytic processes and reductive alkylation, contributing to the field of synthetic organic chemistry and enabling the production of valuable intermediates for further chemical transformations (Azzena et al., 1990).
Properties
IUPAC Name |
2-chloro-3,5-dimethoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJIOMGWCSACCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592027 | |
Record name | 2-Chloro-3,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112641-63-1 | |
Record name | 2-Chloro-3,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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